3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-4(3-6)2-5(9)7-8/h2H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBNSPBEFKQLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-oxo-1-methyl-1H-pyrazole-5-carbonitrile.
Reduction: Formation of 3-hydroxy-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is not fully understood, but it is believed to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
The structural and functional attributes of 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile are best understood through comparison with analogous pyrazole carbonitriles. Below is a detailed analysis:
Structural Similarities and Differences
Key Observations :
- 1,3-Dimethyl-1H-pyrazole-5-carbonitrile’s high similarity score (0.98) suggests near-identical physical properties but distinct electronic profiles due to the absence of a polar hydroxy group .
Physical and Spectral Properties
- Analogues: 5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57b): 1H NMR δ=2.65 (s, CH₃), 5.96 (s, CH₂), LC-MS m/z 313.1 . 5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile: 1H NMR δ=2.23 (s, CH₃), 5.07 (s, SCH₂) .
Key Differences : The hydroxy group in the target compound may lower volatility compared to methyl-substituted analogues. Nitro or trifluoromethyl groups (e.g., in 55b) reduce basicity but enhance stability .
Biological Activity
3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (CAS Number: 1692905-38-6) is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, characterized by a pyrazole ring substituted with a hydroxyl group at the 3rd position, a methyl group at the 1st position, and a cyano group at the 5th position. The presence of both hydroxyl and nitrile groups enhances its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl group may facilitate interactions with enzymes and receptors, while the nitrile group can participate in electrophilic reactions.
Antimicrobial Activity
Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against a range of bacterial strains. A comparative study highlighted that certain pyrazole derivatives had Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC (µM) | Study Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | |
| A549 (Lung Cancer) | 26 | |
| HepG2 (Liver Cancer) | 0.71 |
These findings suggest that this compound and its derivatives may serve as promising candidates for further development in cancer therapy.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives, including this compound:
- Anticancer Screening : A study evaluated various pyrazole derivatives against multiple cancer cell lines, revealing that compounds with similar structures to this compound showed significant growth inhibition, particularly in lung and liver cancer models .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of pyrazole derivatives, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, with specific attention to their structure-activity relationships .
Q & A
Q. What are the common synthetic routes for preparing 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, and what key reaction conditions should be optimized?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting methyl-substituted hydrazines with cyanoacetylene derivatives under acidic or basic conditions can yield the pyrazole core. Key steps include optimizing temperature (60–100°C) and solvent choice (e.g., ethanol or DMF). Post-cyclization, hydroxylation at the 3-position may require controlled oxidation or hydrolysis. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should be observed?
- IR Spectroscopy : A sharp peak near 2200 cm⁻¹ confirms the nitrile (-CN) group. The hydroxyl (-OH) stretch appears as a broad band around 3200–3400 cm⁻¹ .
- NMR : In NMR, the methyl group at position 1 resonates as a singlet (~δ 3.5 ppm). The pyrazole ring protons show splitting patterns dependent on substitution. NMR will display the nitrile carbon at ~115 ppm .
- X-ray Crystallography : SHELX software is widely used for structural refinement. The hydroxy group and nitrile orientation can be resolved with high-resolution data .
Q. How can researchers optimize the purification of this compound to achieve high yields and purity?
Recrystallization using polar solvents (e.g., ethanol/water mixtures) effectively removes impurities. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients is recommended. Monitoring via TLC and HPLC ensures purity >95%. Adjusting pH during extraction can isolate the compound from acidic or basic byproducts .
Advanced Questions
Q. How do computational methods like DFT aid in predicting the vibrational spectra and electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies, electronic transitions, and molecular orbitals. These simulations correlate with experimental IR and UV-Vis data, helping assign spectral features. For example, the nitrile group’s stretching mode and the hydroxy group’s hydrogen-bonding interactions can be modeled to interpret solvent effects .
Q. What strategies are recommended for analyzing contradictory biological activity data reported for pyrazole carbonitrile derivatives in different studies?
- Meta-analysis : Compare experimental conditions (e.g., cell lines, concentrations) across studies. For instance, antimicrobial activity variations may arise from differences in bacterial strains .
- Structure-Activity Relationships (SAR) : Use computational docking (e.g., AutoDock Vina) to assess binding affinities to target proteins. Discrepancies may stem from substituent effects or stereochemistry .
- Reproducibility Tests : Repeat assays under standardized protocols to isolate confounding variables .
Q. In crystallographic studies of pyrazole derivatives, how can SHELX software improve the accuracy of structural refinement, and what challenges might arise?
SHELX employs direct methods for phase determination and least-squares refinement to resolve atomic positions. For this compound, challenges include modeling hydrogen bonding between the hydroxy group and nitrile, which may require constrained refinement. High thermal motion in the methyl group can complicate displacement parameter adjustments. Using twin refinement (SHELXL) is advised for crystals with twinning .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
